molecular formula C12H12BrN3O2S B4711988 2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4711988
M. Wt: 342.21 g/mol
InChI Key: RJVZJFKIJBHQJQ-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a bromophenoxy group and a thiadiazole ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the bromophenoxy intermediate: This can be achieved by reacting 3-bromophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazide and carboxylic acids or their derivatives.

    Coupling of intermediates: The final step involves coupling the bromophenoxy intermediate with the thiadiazole intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the bromophenoxy group.

    Reduction: Reduction reactions could target the amide group or the bromophenoxy moiety.

    Substitution: The bromine atom in the bromophenoxy group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or catalytic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The thiadiazole ring, in particular, is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with the bromine atom in a different position.

    2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-bromophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide: Lacks the methyl group on the thiadiazole ring.

Uniqueness

The unique combination of the bromophenoxy group and the thiadiazole ring in 2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may confer distinct biological activities or chemical properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy or selectivity for specific applications.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c1-7(18-10-5-3-4-9(13)6-10)11(17)14-12-16-15-8(2)19-12/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVZJFKIJBHQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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